molecular formula C12H20ClNO3 B2988142 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride CAS No. 2361656-23-5

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride

Cat. No.: B2988142
CAS No.: 2361656-23-5
M. Wt: 261.75
InChI Key: IVDQVKCOFSMMSF-UHFFFAOYSA-N
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Description

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminobutyl group attached to a dimethoxyphenol core, with a hydrochloride salt form enhancing its solubility and stability.

Mechanism of Action

Target of Action

The compound 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride, also known as Agmatine , primarily targets neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It has been found to modulate the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors .

Mode of Action

Agmatine exerts its effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby prolonging their duration of action within the neuronal synapse . It also blocks nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages .

Biochemical Pathways

Agmatine is a cationic amine formed by the decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase . Its degradation mainly occurs by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is then converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

Agmatine is present in small amounts in plant-, animal-, and fish-derived foodstuff, and gut microbial production is an added source for agmatine . Oral agmatine is absorbed from the gastrointestinal tract and readily distributed throughout the body .

Result of Action

The molecular and cellular effects of Agmatine’s action include its cardiovascular effects, such as mildly reducing heart rate and blood pressure . It also has several physiological effects, including potential therapeutic applications in cardioprotection, diabetes, decreased kidney function, neuroprotection, and psychiatric conditions .

Biochemical Analysis

Biochemical Properties

EN300-7427491 plays a role in influencing receptors associated with pain perception . In vitro studies have suggested that EN300-7427491 shows dose-dependent pain-relieving effects in the context of treating neuropathic pain . It is also known to interact with various transmembrane receptors, including alpha-2 adrenergic, imidazoline I1, and NMDA receptors .

Cellular Effects

EN300-7427491 has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alleviate neuropathic pain and drug addiction, and it shows some potential in protecting against strokes and benefiting cognitive health .

Molecular Mechanism

At the molecular level, EN300-7427491 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an endogenous neuromodulator derived from L-arginine with an affinity for various transmembrane receptors .

Temporal Effects in Laboratory Settings

It has been used in various studies to understand its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of EN300-7427491 vary with different dosages in animal models . A reasonable and effective dosage of EN300-7427491 recommended for improvement of mental function would be between 1.6 and 6.4 mg per kilogram of bodyweight .

Metabolic Pathways

EN300-7427491 is involved in the metabolic pathways that include the mitochondrial enzyme arginine decarboxylase . It interacts with this enzyme in the process of its formation from L-arginine .

Transport and Distribution

EN300-7427491 is transported and distributed within cells and tissues. It is known to interact with the organic cation transporters from the SLC22 family .

Subcellular Localization

It is known that it is primarily synthesized in the human brain and is stored in neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride typically involves a multi-step process. One common method starts with the alkylation of 2,6-dimethoxyphenol using 4-bromobutylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the nitro group results in the formation of an amine.

Scientific Research Applications

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular signaling pathways.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminobutyl)guanidine: Shares the aminobutyl group but differs in its core structure.

    N-(4-Aminobutyl)-N-ethylisoluminol: Similar in having an aminobutyl group but used primarily in chemiluminescence applications.

Uniqueness

4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(4-aminobutyl)-2,6-dimethoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-15-10-7-9(5-3-4-6-13)8-11(16-2)12(10)14;/h7-8,14H,3-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDQVKCOFSMMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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